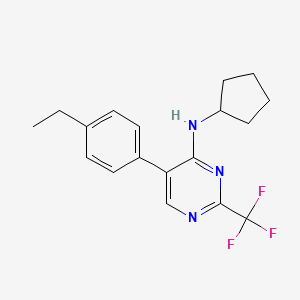
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide is a derivative of acridine, a heterocyclic organic compound known for its wide range of biological activities. This compound is particularly notable for its ability to intercalate into DNA, making it a valuable tool in various scientific research fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide typically involves the reaction of acridine derivatives with appropriate amine compounds. One common method includes the reaction of 9-aminoacridine with 2-aminoethylamine under controlled conditions. The product is then purified using column chromatography on silica gel with ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted acridine derivatives .
Wissenschaftliche Forschungsanwendungen
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its ability to intercalate into DNA.
Biology: Employed in studies of DNA interactions and as a tool for investigating DNA-binding proteins.
Medicine: Investigated for its potential anticancer properties, particularly in targeting DNA in cancer cells.
Industry: Utilized in the development of diagnostic tools and as a component in certain types of sensors
Wirkmechanismus
The primary mechanism of action of 9-Amino-N-(2-aminoethyl)acridine-4-carboxamide involves intercalation into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the activity of DNA polymerase and other enzymes involved in DNA replication and transcription. The compound’s ability to target specific DNA sequences makes it a valuable tool in cancer research and other fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Aminoacridine: A simpler derivative of acridine with similar DNA intercalating properties.
7-Methoxy-9-aminoacridine: Modified to include a methoxy group, altering its DNA-binding specificity.
7-Fluoro-9-aminoacridine: Contains a fluorine atom, which changes its interaction with DNA.
9-Ethanolamine-acridine: Includes an ethanolamine group, affecting its DNA intercalation properties
Uniqueness
9-Amino-N-(2-aminoethyl)acridine-4-carboxamide is unique due to its specific aminoethyl substitution, which enhances its ability to intercalate into DNA and target specific sequences. This makes it particularly useful in applications requiring precise DNA interactions, such as cancer research and diagnostic tool development .
Eigenschaften
CAS-Nummer |
89459-46-1 |
|---|---|
Molekularformel |
C16H16N4O |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
9-amino-N-(2-aminoethyl)acridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O/c17-8-9-19-16(21)12-6-3-5-11-14(18)10-4-1-2-7-13(10)20-15(11)12/h1-7H,8-9,17H2,(H2,18,20)(H,19,21) |
InChI-Schlüssel |
QAEKFVDQNLDMLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)

![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)





![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)


